molecular formula C9H8FN5O B2663260 1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-(4-fluorophenyl)- CAS No. 606135-57-3

1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-(4-fluorophenyl)-

Cat. No. B2663260
CAS RN: 606135-57-3
M. Wt: 221.195
InChI Key: QMJUTLYVBPCPJS-UHFFFAOYSA-N
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Description

The compound “1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-(4-fluorophenyl)-” is a derivative of 1,2,3-triazole . Triazoles and their derivatives are of great importance in medicinal chemistry and can be used for the synthesis of numerous heterocyclic compounds with different biological activities .


Synthesis Analysis

The 1,2,3-triazole derivatives were synthesized from available starting materials according to the convenient synthetic procedures using a multicomponent reaction which gave a wide access to triazole derivatives production . A simple and transition-metal-free strategy to construct 5-amino-1,2,3-triazoles using carbodiimides and diazo compounds has been developed .

Scientific Research Applications

Experimental and Theoretical Analysis of Intermolecular Interactions

A study synthesized biologically active 1,2,4-triazole derivatives, including a fluoro derivative related to 1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-(4-fluorophenyl)-, and characterized them via crystal and powder X-ray diffraction. It explored solvatomorphic behavior and intermolecular interactions such as C–H⋯O, C–H⋯SC, and C–H⋯π, providing insights into the nature of lp⋯π interactions through Hirshfeld surface analysis and quantum mechanical calculations (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Antimicrobial Agents Discovery

Research on 1H-1,2,3-triazole-4-carboxamides revealed their promising antimicrobial properties. Novel triazole derivatives were synthesized and tested against primary pathogens, showing potent antibacterial effects against Staphylococcus aureus and antifungal activity against Candida albicans. This study highlights the compounds' selective action and potential therapeutic applications (Pokhodylo, Manko, Finiuk, Klyuchivska, Matiychuk, Obushak, & Stoika, 2021).

Antitumor Activity

A compound structurally related to 1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-(4-fluorophenyl)-, demonstrated inhibitory effects on cancer cell proliferation. This synthesis and characterization of the compound, including its crystal structure, suggest potential applications in cancer treatment (Hao, Lu, Chen, Wang, Ding, & Liu, 2017).

Anti-Influenza Virus Activity

A new synthesis route for benzamide-based 5-aminopyrazoles and their fused heterocycles was developed, showing remarkable activity against the avian influenza virus. The study highlights the potential of these compounds as antiviral agents, with significant viral reduction observed in tested compounds (Hebishy, Salama, & Elgemeie, 2020).

Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds

A protocol based on ruthenium-catalyzed cycloaddition was developed for synthesizing a protected version of 5-amino-1,2,3-triazole-4-carboxylic acid, aiming to avoid the Dimroth rearrangement. This method enabled the preparation of triazole-containing dipeptides and triazoles with HSP90 inhibitor activity, demonstrating the versatility of triazole derivatives in drug development (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).

properties

IUPAC Name

5-amino-1-(4-fluorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN5O/c10-5-1-3-6(4-2-5)15-8(11)7(9(12)16)13-14-15/h1-4H,11H2,(H2,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJUTLYVBPCPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(N=N2)C(=O)N)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-(4-fluorophenyl)-

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